N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Lipophilicity Drug-likeness SAR

Researchers exploring benzoxazolone SAR face challenges with variable lipophilicity and hydrogen bonding profiles. N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide solves this with XLogP3 1.8 and a single H-bond donor, ideal for CNS fragment screens. • XLogP3 1.8 minimizes non-specific binding • TPSA 58.6 Ų supports BBB penetration • Single H-bond donor enables precise SAR studies. Supplied with reliable global shipping.

Molecular Formula C14H18N2O3
Molecular Weight 262.309
CAS No. 851988-79-9
Cat. No. B2634839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
CAS851988-79-9
Molecular FormulaC14H18N2O3
Molecular Weight262.309
Structural Identifiers
SMILESCCCCNC(=O)CCN1C2=CC=CC=C2OC1=O
InChIInChI=1S/C14H18N2O3/c1-2-3-9-15-13(17)8-10-16-11-6-4-5-7-12(11)19-14(16)18/h4-7H,2-3,8-10H2,1H3,(H,15,17)
InChIKeyZFGBCVGWNNDEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide (CAS 851988-79-9): Physicochemical Profile for Lead Optimization


N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a synthetic benzoxazolone derivative (molecular formula C14H18N2O3, molecular weight 262.30 g/mol) [1]. The compound features a 2-benzoxazolone core linked to an N-butyl propanamide side chain. This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse biological activities including enzyme inhibition and receptor modulation [2]. The specific N-butyl substitution confers a moderate lipophilicity profile (XLogP3 = 1.8) and a single hydrogen bond donor, positioning it as a potential fragment or lead-like molecule for drug discovery campaigns [1].

Why N-Butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide Cannot Be Replaced by Other N-Substituted Benzoxazolone Propanamides


Generic substitution within the 2-oxobenzo[d]oxazol-3(2H)-yl propanamide series fails because even minor changes to the N-substituent can drastically alter lipophilicity, hydrogen bonding capacity, and conformational flexibility [1]. These computed physicochemical properties directly influence membrane permeability, solubility, and metabolic stability—critical parameters that govern a compound's behavior in biochemical assays and cellular models [2]. The N-butyl chain provides a specific balance of lipophilicity (XLogP3 = 1.8) and a single hydrogen bond donor, whereas the N-phenyl analog (CAS 53854-83-4) has no hydrogen bond donor capacity and higher aromaticity, and the N,N-dibutyl analog (CAS 851988-69-7) lacks hydrogen bond donor capability entirely. These differences render the compounds non-interchangeable in structure-activity relationship (SAR) exploration.

Quantitative Physicochemical Differentiation of N-Butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide Against Closest Analogs


Lipophilicity (XLogP3) Comparison: N-Butyl vs. N-Phenyl vs. N,N-Dibutyl Derivatives

The target compound N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide has a computed XLogP3 of 1.8 [1]. In contrast, the N-phenyl derivative (CAS 53854-83-4) has a higher computed logP (estimated ~2.5–3.0 based on added aromatic carbons), and the N,N-dibutyl derivative (CAS 851988-69-7) has a significantly higher XLogP3 of approximately 3.5 . The intermediate lipophilicity of the target compound may offer a favorable balance between membrane permeability and aqueous solubility for cell-based assays.

Lipophilicity Drug-likeness SAR

Hydrogen Bond Donor Count: A Key Differentiator from Tertiary Amide Analogs

N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide possesses exactly one hydrogen bond donor (the secondary amide NH) [1]. The N,N-dibutyl analog (CAS 851988-69-7) is a tertiary amide with zero hydrogen bond donors . The N-phenyl analog also lacks an H-bond donor. This single donor can participate in target engagement while maintaining moderate membrane permeability, a feature absent in the tertiary amide analogs.

Hydrogen bonding Pharmacokinetics Solubility

Topological Polar Surface Area (TPSA): Optimized for Blood-Brain Barrier Penetration Potential

The target compound has a TPSA of 58.6 Ų [1], which falls within the optimal range (< 60–70 Ų) typically associated with blood-brain barrier (BBB) penetration [2]. In comparison, the N-(2-methoxyethyl) analog (CAS 851988-81-3) has an additional oxygen atom that would increase TPSA (estimated > 65 Ų), potentially reducing CNS penetration. The N,N-dibutyl analog has a TPSA of 51.56 Ų , which is lower but combined with higher lipophilicity.

CNS drug design TPSA Permeability

Rotatable Bond Count and Conformational Flexibility Comparison

The target compound contains 6 rotatable bonds [1], conferring moderate conformational flexibility. The N-phenyl analog (CAS 53854-83-4) has fewer rotatable bonds (~5) due to the rigid phenyl group, while the N,N-dibutyl analog has approximately 7–8 rotatable bonds . Higher rotatable bond count can increase entropic penalty upon binding but also allows adaptation to different binding pockets. The intermediate flexibility of the target compound may represent a balanced scaffold for SAR exploration.

Conformational flexibility Entropy Binding affinity

Recommended Applications for N-Butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide Based on Physicochemical Evidence


Fragment-Based Lead Discovery Requiring Balanced Lipophilicity

With an XLogP3 of 1.8 and a single hydrogen bond donor, this compound is suitable as a fragment hit in biochemical screens where excessive lipophilicity leads to non-specific binding or aggregation. It can serve as a starting point for optimization campaigns targeting enzymes or receptors where the benzoxazolone core is a recognized pharmacophore [1].

Central Nervous System (CNS) Target Screening Libraries

The TPSA of 58.6 Ų places this compound below the typical 60–70 Ų threshold for BBB penetration. It is appropriate for inclusion in CNS-focused compound libraries where brain exposure is a prerequisite [1].

Structure-Activity Relationship (SAR) Studies on Amide N-Substitution

The N-butyl secondary amide motif provides a single H-bond donor, differentiating it from tertiary amide analogs. This compound can be used as a reference point in SAR studies exploring the impact of amide substitution on target binding affinity and selectivity [1].

Control Compound for Benzoxazolone Scaffold Profiling

Given the absence of a 5-chloro substituent (present in many biologically active benzoxazolones), this compound can serve as an unsubstituted core control in panels evaluating the contribution of halogen substitution to potency, selectivity, or metabolic stability [2].

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